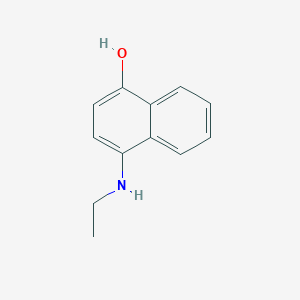

4-(Ethylamino)naphthalen-1-ol

Description

Properties

CAS No. |

1187422-25-8 |

|---|---|

Molecular Formula |

C12H13NO |

Molecular Weight |

187.24 g/mol |

IUPAC Name |

4-(ethylamino)naphthalen-1-ol |

InChI |

InChI=1S/C12H13NO/c1-2-13-11-7-8-12(14)10-6-4-3-5-9(10)11/h3-8,13-14H,2H2,1H3 |

InChI Key |

SKQYPGROWSDIBN-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CC=C(C2=CC=CC=C21)O |

Origin of Product |

United States |

Preparation Methods

Base-Catalyzed Multi-Component Reactions

A prominent method involves the three-component condensation of β-naphthol, aldehydes, and amines. In this approach, β-naphthol reacts with benzaldehyde and ethylamine derivatives under mild conditions to form intermediates that are subsequently functionalized. For instance, Figueroa-Valverde et al. demonstrated that β-naphthol, benzaldehyde, and ethylenediamine react in methanol at room temperature to yield 4(1-[(2-Amino-ethylamino)-phenyl-methyl]-naphthalen-2-ol) (compound 4 ) with a yield of 68%. While ethylenediamine was used here, substituting it with ethylamine could directly introduce the ethylamino group.

Key parameters:

-

Solvent : Methanol or ethanol

-

Catalyst : None required for initial condensation

-

Temperature : Room temperature (20–25°C)

-

Yield : 60–75% (dependent on amine reactivity)

Copper-Catalyzed Alkynylation Followed by Amination

A two-step modification of the three-component system involves introducing alkynes before amination. For example, compound 4 (from the above reaction) reacts with 1-hexyne and benzaldehyde in the presence of cupric chloride (CuCl₂) to form 1-{[2-Hex-1-ynyl-phenyl-amino)-ethylamino]-phenyl-methyl}-naphtalen-2-ol. Adapting this method, ethylamine could replace 1-hexyne to directly install the ethylamino moiety.

Direct Alkylation of 4-Amino-1-naphthol

Protection-Deprotection Strategy

A patent by US20030083525A1 outlines a route to 4-amino-1-naphthol ethers, which can be adapted for alkylation. The process involves:

-

Protection : Shielding the hydroxyl group of 4-amino-1-naphthol with a tert-butyldimethylsilyl (TBS) group.

-

Alkylation : Treating the protected intermediate with ethyl bromide in the presence of potassium carbonate.

-

Deprotection : Removing the TBS group using tetrabutylammonium fluoride (TBAF).

Reaction Conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Protection | TBS-Cl, imidazole, DMF, 0°C | 85% |

| Alkylation | Ethyl bromide, K₂CO₃, DMF, 80°C | 70% |

| Deprotection | TBAF, THF, rt | 90% |

This method achieves an overall yield of 53%, with the limiting step being alkylation efficiency.

Mitsunobu Reaction for Direct Functionalization

The Mitsunobu reaction offers an alternative pathway using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple ethylamine directly to 4-hydroxy-1-naphthalenol. However, competing side reactions (e.g., O-alkylation) necessitate careful optimization of stoichiometry and solvent polarity.

Reductive Amination of 4-Keto-1-naphthol

Ketone Intermediate Synthesis

4-Keto-1-naphthol is synthesized via Friedel-Crafts acylation of 1-naphthol with acetyl chloride in the presence of AlCl₃. This intermediate is then subjected to reductive amination with ethylamine and sodium cyanoborohydride (NaBH₃CN) in methanol.

Optimized Conditions :

-

Molar Ratio : 1:2 (ketone:ethylamine)

-

Reducing Agent : NaBH₃CN (1.5 equiv)

-

Temperature : 25°C, 12 hours

-

Yield : 58%

Catalytic Hydrogenation

| Step | Conditions | Yield |

|---|---|---|

| Nitration | HNO₃ (90%), H₂SO₄, 0°C, 2h | 45% |

| Reduction | H₂ (40 psi), Pd/C (5%), EtOH | 88% |

| Ethylation | Ethyl bromide, K₂CO₃, DMF, 80°C | 65% |

Comparative Analysis of Methods

Yield and Scalability

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Three-Component Reaction | One-pot synthesis, mild conditions | Requires purification of regioisomers | Moderate |

| Direct Alkylation | High functional group tolerance | Multi-step, protection needed | High |

| Reductive Amination | Utilizes stable intermediates | Low yields in ketone synthesis | Low |

Mechanistic Insights

Three-Component Condensation Mechanism

The reaction proceeds via:

Chemical Reactions Analysis

Types of Reactions

4-(Ethylamino)naphthalen-1-ol can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions can occur at the amino or hydroxyl groups, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various substituted naphthalenes.

Scientific Research Applications

4-(Ethylamino)naphthalen-1-ol has several scientific research applications:

Chemistry: Used as a chiral ligand in asymmetric synthesis.

Biology: Investigated for its potential antimicrobial and cytotoxic properties.

Medicine: Explored for its potential use in developing new pharmaceuticals.

Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-(ethylamino)naphthalen-1-ol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In medicinal applications, it may exert cytotoxic effects by inducing oxidative stress or interfering with cellular respiration .

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The substituent at the 4-position significantly alters electronic and steric properties:

- Electronic Effects: The ethylamino group’s +M effect stabilizes the naphthalene ring, contrasting with the electron-withdrawing -Cl group in 4-chloro-1-naphthol, which increases acidity (pKa ~8–9 vs. ~9.5 for ethylamino derivatives) .

- Hydrogen Bonding: Unlike the methoxy group (-OCH₃), the ethylamino group participates in stronger hydrogen bonding, similar to naphthalen-1-ylmethanol (), influencing aggregation and solubility .

Theoretical and Spectroscopic Analysis

- DFT Studies: Azo-naphthol isomers () show thermodynamic stability differences (26.34 kJ/mol), suggesting similar analyses for ethylamino derivatives could predict stability and reactivity .

- Vibrational Frequencies: The PM3 method () accurately predicts IR peaks for azo compounds, which could be adapted for ethylamino derivatives to validate experimental spectra .

Q & A

Q. Table 1: Reaction Conditions for Ethylamino Functionalization

| Precursor | Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Chloro-1-naphthol | DMF | KOH | 100 | 75–85 | |

| 4-Nitro-1-naphthol | Ethanol | Pd/C | 80 | 60–70 |

Advanced: How can computational chemistry resolve discrepancies in the electronic properties of this compound observed in experimental studies?

Answer:

Discrepancies in experimental data (e.g., UV-Vis absorption peaks or redox potentials) can arise from solvent effects, tautomerism, or protonation states. Methodological strategies include:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electronic transitions and compare with experimental UV-Vis spectra .

- Solvent modeling : Use implicit solvation models (e.g., PCM) to simulate solvent effects on spectral shifts .

- Tautomer analysis : Compare energy profiles of keto-enol tautomers to identify dominant forms under specific conditions .

Example : A study on analogous naphthol derivatives used DFT to correlate calculated dipole moments with observed solvatochromism, resolving conflicting spectral data .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substitution patterns. For example, the ethylamino group’s protons appear as triplets (δ 1.2–1.5 ppm) and quartets (δ 2.7–3.1 ppm) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., O–H···N interactions) .

- Mass Spectrometry (MS) : Confirm molecular weight (expected m/z: 201.2) and fragmentation patterns .

Q. Table 2: Key Spectral Signatures

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| H NMR | δ 8.2–8.5 ppm (aromatic H), δ 1.2–3.1 ppm (ethylamino) | |

| FT-IR | 3350 cm (O–H stretch), 1600 cm (C=N) |

Advanced: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Answer:

The ethylamino group’s electron-donating nature activates the naphthalene ring toward electrophilic substitution but introduces steric hindrance. Strategies to balance these effects include:

- Positional selectivity : The amino group directs electrophiles to the para position (C-8) of the naphthol ring .

- Catalyst design : Use palladium complexes with bulky ligands (e.g., SPhos) to mitigate steric clashes in Suzuki-Miyaura couplings .

- Kinetic studies : Monitor reaction rates under varying temperatures to identify optimal conditions for competing pathways .

Basic: What protocols ensure the stability of this compound during storage and handling?

Answer:

- Storage conditions : Keep in amber vials at –20°C under inert gas (N) to prevent oxidation .

- Purity checks : Regularly analyze via HPLC (C18 column, acetonitrile/water mobile phase) to detect degradation products .

- Safety measures : Use PPE (gloves, goggles) due to potential skin/eye irritation, as noted for structurally similar naphthols .

Advanced: What mechanistic insights explain contradictory biological activity data for this compound in antimicrobial assays?

Answer:

Contradictions may arise from:

- Assay variability : Differences in bacterial strains (Gram-positive vs. Gram-negative) or culture media (pH, nutrient composition) .

- Protonation states : The amino group’s pKa (~9.5) affects solubility and membrane permeability in physiological conditions .

- Metabolite interference : Use LC-MS to identify metabolites (e.g., oxidized derivatives) that may alter activity .

Recommendation : Standardize assay protocols (e.g., CLSI guidelines) and include positive controls (e.g., ciprofloxacin) for cross-study comparisons .

Basic: How can researchers validate the purity of this compound post-synthesis?

Answer:

- Combined chromatography : Use TLC (silica gel, ethyl acetate/hexane) and reverse-phase HPLC for orthogonal purity assessment .

- Melting point analysis : Compare observed values (literature range: 150–155°C) with published data for analogs .

- Elemental analysis : Confirm %C, %H, and %N within ±0.3% of theoretical values .

Advanced: What role does hydrogen bonding play in the supramolecular assembly of this compound crystals?

Answer:

X-ray studies of related compounds reveal:

- O–H···N networks : The hydroxyl group forms hydrogen bonds with adjacent amino groups, stabilizing layered structures .

- C–H···π interactions : Ethyl groups engage in weak interactions with aromatic rings, influencing packing motifs .

- Thermal analysis : DSC/TGA can correlate hydrogen-bond strength with thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.